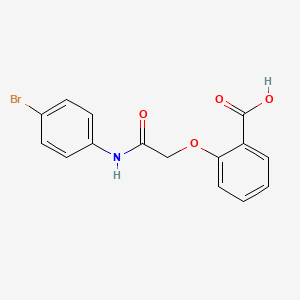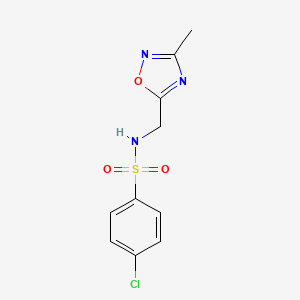
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as MCTT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCTT is a heterocyclic compound that contains a thiazolidinone ring and a chromenylidene moiety. The compound has shown promising results in scientific research, particularly in the areas of cancer therapy and enzyme inhibition.
Mécanisme D'action
The mechanism of action of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one in cancer therapy involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation. In enzyme inhibition, (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one acts as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of enzyme activity. (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one, including the optimization of its synthesis method to improve its yield and purity, the investigation of its potential applications in other fields, such as neurodegenerative diseases and bacterial infections, and the development of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one can be synthesized using various methods, including the Knoevenagel condensation reaction and the Hantzsch reaction. In the Knoevenagel condensation reaction, 2-methyl-2H-chromen-3-carbaldehyde and 2-thioxothiazolidin-4-one are reacted in the presence of a base catalyst, such as piperidine, to yield (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one. In the Hantzsch reaction, 2-methyl-2H-chromen-3-carbaldehyde, 2-thioxothiazolidin-4-one, and ammonium acetate are reacted in the presence of a reducing agent, such as sodium borohydride, to produce (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one.
Applications De Recherche Scientifique
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has shown potential applications in cancer therapy and enzyme inhibition. In cancer therapy, (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and melanoma. (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Propriétés
IUPAC Name |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-8-10(7-12-13(16)15-14(18)19-12)6-9-4-2-3-5-11(9)17-8/h2-8H,1H3,(H,15,16,18)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEBEOWBQWHQNG-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)

![3-[(Benzyloxy)methyl]pentane-1,5-diol](/img/structure/B2821663.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821664.png)



![3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B2821670.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![3-{4-Tert-butyl-6-hydroxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid](/img/structure/B2821674.png)
![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2821676.png)

![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2821679.png)